molecular formula C3H2Br2O2 B072241 (E)-2,3-Dibromoacrylic acid CAS No. 1578-72-9

(E)-2,3-Dibromoacrylic acid

Cat. No. B072241
CAS RN: 1578-72-9
M. Wt: 229.85 g/mol
InChI Key: AZAFGYLHYXBSMI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,3-Dibromoacrylic acid, also known as DBAA, is a chemical compound that is commonly used in scientific research. It is a derivative of acrylic acid and is known for its ability to inhibit the activity of certain enzymes. In

Mechanism Of Action

(E)-2,3-Dibromoacrylic acid works by binding to the active site of glutathione S-transferase, preventing it from carrying out its normal function. This inhibition leads to the accumulation of toxic compounds within cells, ultimately resulting in cell death. The exact mechanism by which (E)-2,3-Dibromoacrylic acid inhibits cancer cell growth is not yet fully understood, but it is thought to involve the disruption of cellular signaling pathways.

Biochemical And Physiological Effects

(E)-2,3-Dibromoacrylic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutathione S-transferase and cancer cell growth, it has also been shown to induce apoptosis (cell death) in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-2,3-Dibromoacrylic acid in lab experiments is its specificity for glutathione S-transferase. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, (E)-2,3-Dibromoacrylic acid can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.

Future Directions

There are a number of potential future directions for research on (E)-2,3-Dibromoacrylic acid. One area of interest is the development of (E)-2,3-Dibromoacrylic acid analogs with improved potency and selectivity. Another area of interest is the exploration of (E)-2,3-Dibromoacrylic acid's potential as a cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism by which (E)-2,3-Dibromoacrylic acid induces apoptosis and to identify other cellular targets of this compound.

Synthesis Methods

(E)-2,3-Dibromoacrylic acid can be synthesized through the reaction of 2,3-dibromopropionic acid with sodium hydroxide. This reaction results in the formation of (E)-2,3-Dibromoacrylic acid and sodium bromide. The purity of the resulting (E)-2,3-Dibromoacrylic acid can be improved through recrystallization.

Scientific Research Applications

(E)-2,3-Dibromoacrylic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme glutathione S-transferase. This enzyme is involved in the detoxification of certain chemicals in the body, and its inhibition can lead to increased toxicity and cell death. (E)-2,3-Dibromoacrylic acid has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.

properties

CAS RN

1578-72-9

Product Name

(E)-2,3-Dibromoacrylic acid

Molecular Formula

C3H2Br2O2

Molecular Weight

229.85 g/mol

IUPAC Name

(E)-2,3-dibromoprop-2-enoic acid

InChI

InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+

InChI Key

AZAFGYLHYXBSMI-OWOJBTEDSA-N

Isomeric SMILES

C(=C(\C(=O)O)/Br)\Br

SMILES

C(=C(C(=O)O)Br)Br

Canonical SMILES

C(=C(C(=O)O)Br)Br

Origin of Product

United States

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